molecular formula C25H26N2O6 B11507634 2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

Cat. No.: B11507634
M. Wt: 450.5 g/mol
InChI Key: SJOFYBDBKAFSIJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
  • 7,7-Dimethyl-1-(3-nitrophenyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups, along with the octahydroquinoline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-2,3,6,8-tetrahydroquinoline-4,5-dione

InChI

InChI=1S/C25H26N2O6/c1-25(2)13-19-24(21(29)14-25)20(28)12-18(15-8-9-22(32-3)23(10-15)33-4)26(19)16-6-5-7-17(11-16)27(30)31/h5-11,18H,12-14H2,1-4H3

InChI Key

SJOFYBDBKAFSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)CC(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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